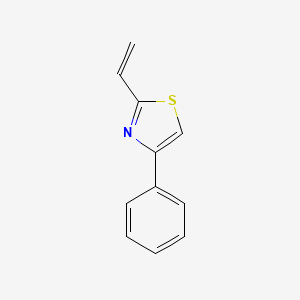
Methyl 4-(1-fluorovinyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(1-fluorovinyl)benzoate is an organic compound characterized by the presence of a fluorovinyl group attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1-fluorovinyl)benzoate typically involves the reaction of 4-(1-fluorovinyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group of the benzoic acid reacts with the hydroxyl group of methanol to form the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or other strong acids are used to facilitate the esterification reaction under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-(1-fluorovinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The fluorovinyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the fluorovinyl group to a fluoromethyl group.
Substitution: The fluorine atom in the fluorovinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 4-(1-fluorovinyl)benzaldehyde or 4-(1-fluorovinyl)benzoic acid.
Reduction: Formation of Methyl 4-(fluoromethyl)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(1-fluorovinyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a probe in fluorine-19 nuclear magnetic resonance (NMR) studies due to the presence of the fluorine atom.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which Methyl 4-(1-fluorovinyl)benzoate exerts its effects depends on its interaction with specific molecular targets. The fluorovinyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design.
Comparación Con Compuestos Similares
Methyl 4-fluorobenzoate: Lacks the vinyl group, making it less reactive in certain chemical transformations.
Methyl 4-(2-fluorovinyl)benzoate: Similar structure but with the fluorovinyl group in a different position, affecting its reactivity and applications.
Methyl 4-(1-chlorovinyl)benzoate: Contains a chlorine atom instead of fluorine, resulting in different chemical properties and reactivity.
Uniqueness: Methyl 4-(1-fluorovinyl)benzoate is unique due to the presence of the fluorovinyl group, which imparts distinct chemical properties such as increased reactivity and potential for diverse chemical transformations. The fluorine atom also enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Propiedades
Número CAS |
201606-59-9 |
|---|---|
Fórmula molecular |
C10H9FO2 |
Peso molecular |
180.17 g/mol |
Nombre IUPAC |
methyl 4-(1-fluoroethenyl)benzoate |
InChI |
InChI=1S/C10H9FO2/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-6H,1H2,2H3 |
Clave InChI |
UJWUVMNUAWAQJB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(=C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


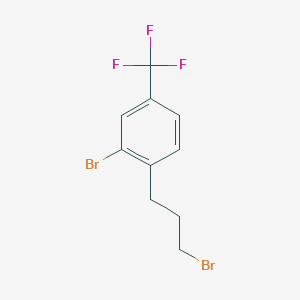
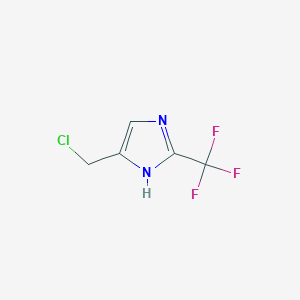

![2-Chloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13119229.png)

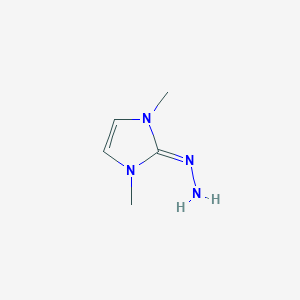

![2-ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13119254.png)
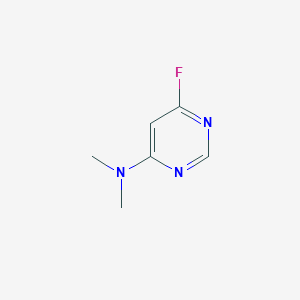

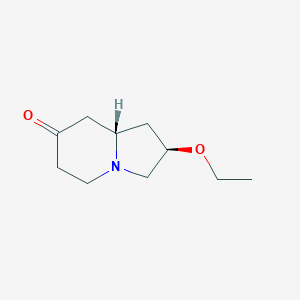

![5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride](/img/structure/B13119274.png)
